Trimebutine Maleate

Description

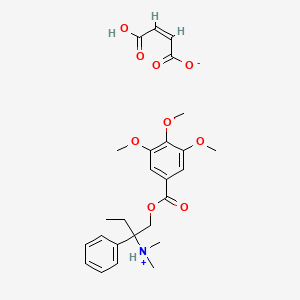

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRLGULMGJGKGI-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046017 | |

| Record name | Trimebutine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34140-59-5, 58997-92-5, 58997-91-4 | |

| Record name | Trimebutine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34140-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034140595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimebutine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A051GM4YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKM38HXX5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4XZJ9GX7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimebutine Maleate: An In-Depth Technical Guide on its Mechanism of Action at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimebutine maleate is a unique gastrointestinal motility regulator with a multifaceted mechanism of action. A core component of its pharmacological profile is its interaction with the endogenous opioid system. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways initiated by trimebutine and its active metabolite, N-desmethyltrimebutine, at mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein, including quantitative binding and functional data, detailed experimental protocols, and visual representations of signaling cascades, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound has long been utilized in the clinical management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to its ability to normalize intestinal motility, acting as both a prokinetic and an antispasmodic agent. This dual action is primarily mediated through its effects on peripheral opioid receptors within the enteric nervous system.[1][2][3] Unlike classical opioids, trimebutine exhibits a complex pharmacological profile, acting as a weak agonist at all three major opioid receptor subtypes: mu, delta, and kappa.[4][5][6] This non-selective agonism is believed to be key to its regulatory effects on gut function.

Interaction with Opioid Receptors: A Quantitative Perspective

Trimebutine and its primary active metabolite, N-desmethyltrimebutine, directly interact with µ, δ, and κ opioid receptors. The following tables summarize the available quantitative data on their binding affinities and functional potencies. It is important to note that the data are derived from various species and tissue types, which may contribute to variability in the reported values.

Table 1: Binding Affinity of Trimebutine for Opioid Receptors

| Compound | Receptor Subtype | Preparation | Radioligand | Parameter | Value (µM) | Reference |

| Trimebutine | µ, δ, κ | Canine Ileum Myenteric & Deep Muscular Plexus | [3H]diprenorphine | Ki | 0.18 | [7] |

| Trimebutine | µ, δ, κ | Guinea-pig brain membranes | Specific 3H-ligands | IC50 | 0.2 - 1.8 | [8] |

| Trimebutine | µ | Guinea-pig ileum | - | IC50 | 0.75 | [8] |

| Trimebutine | κ | Rabbit vas deferens | - | IC50 | 7.1 | [8] |

| Trimebutine | δ | Mouse vas deferens | - | IC50 | 39 | [8] |

Table 2: Binding Affinity of N-desmethyltrimebutine (NDTMB) for Opioid Receptors

| Compound | Receptor Subtype | Preparation | Radioligand | Parameter | Value (µM) | Reference |

| N-desmethyltrimebutine | µ, δ, κ | Canine Ileum Myenteric & Deep Muscular Plexus | [3H]diprenorphine | Ki | 0.72 | [7] |

| N-desmethyltrimebutine | µ, δ, κ | Guinea-pig brain membranes | Specific 3H-ligands | IC50 | 0.3 - 6 | [8] |

Table 3: Relative Binding Affinity and Selectivity Index

| Compound | Receptor Selectivity Index (µ : δ : κ) | Preparation | Reference |

| Trimebutine | 100 : 12 : 14.4 | Guinea-pig membranes | [9] |

| N-desmethyltrimebutine | 100 : 32 : 25 | Guinea-pig membranes | [9] |

| Morphine | 100 : 5 : 5 | Guinea-pig membranes | [9] |

Downstream Signaling Pathways

The activation of opioid receptors by trimebutine initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the modulation of key effector systems, ultimately resulting in a decrease in neuronal excitability and smooth muscle contractility.

G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, opioid receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then interact with their respective downstream effectors. A primary target of the activated Gαi/o subunit is adenylyl cyclase. Trimebutine, through its agonist action at opioid receptors, inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Radioligand binding assays [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Trimebutine Maleate and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted gastrointestinal agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex pharmacological profile, acting as a modulator of gastrointestinal motility and visceral sensitivity. This is achieved through its interaction with opioid receptors and ion channels within the enteric nervous system and smooth muscle cells. Following administration, trimebutine is extensively metabolized to its primary active metabolite, N-desmethyltrimebutine (nor-trimebutine), which largely shares and contributes to the pharmacological activity of the parent compound. This technical guide provides a comprehensive overview of the pharmacological properties of trimebutine and its metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

This compound is recognized for its unique dual modulatory effect on gastrointestinal motility, where it can stimulate hypotonic and inhibit hypertonic smooth muscle activity. This normalizing effect, coupled with its visceral analgesic properties, makes it a valuable therapeutic option for conditions characterized by abdominal pain and altered bowel habits.[1] The pharmacological actions of trimebutine are not attributed to a single mechanism but rather to a combination of effects on various signaling pathways. This document will delve into the intricate details of its interactions with opioid receptors and key ion channels, as well as the contribution of its primary metabolites to its overall therapeutic effect.

Mechanism of Action

The pharmacological activity of trimebutine and its primary metabolite, nor-trimebutine, is principally mediated through two main pathways: interaction with peripheral opioid receptors and modulation of ion channel activity in gastrointestinal smooth muscle cells.

Opioid Receptor Modulation

Trimebutine and nor-trimebutine act as agonists at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[1] This interaction is crucial for both the regulation of gut motility and the modulation of visceral pain perception. Unlike traditional opioids, trimebutine's effects are primarily localized to the gut, minimizing central nervous system side effects.[2] The binding affinities of trimebutine and nor-trimebutine for these receptors are summarized in the table below.

Ion Channel Modulation

Trimebutine and its metabolites directly influence the activity of several key ion channels in gastrointestinal smooth muscle cells, contributing to their spasmolytic and motility-regulating effects. This includes the blockade of L-type calcium channels and various potassium channels.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinities and inhibitory concentrations of trimebutine and its primary metabolite, N-desmethyltrimebutine (nor-trimebutine).

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor | Kᵢ (µM) | IC₅₀ (µM) | Receptor Selectivity Index (µ:δ:κ) |

| Trimebutine | µ (mu) | 0.18 | 0.75 (guinea-pig ileum) | 100:12:14.4 |

| δ (delta) | - | 39 (mouse vas deferens) | ||

| κ (kappa) | - | 7.1 (rabbit vas deferens) | ||

| N-desmethyltrimebutine | µ (mu) | - | 0.3 - 6 | 100:32:25 |

| δ (delta) | - | - | ||

| κ (kappa) | - | - |

Data compiled from studies on guinea-pig brain and ileum myenteric plexus membranes.[2][3][4]

Table 2: Ion Channel Inhibitory Activity

| Compound | Ion Channel | IC₅₀ (µM) | Experimental Model |

| Trimebutine | Sodium Channels (veratridine-induced glutamate release) | >100 | Rat spinal cord slices |

| Sodium Currents | 0.83 ± 0.09 | Rat dorsal root ganglia neurons | |

| Potassium Currents | 23 ± 6 (at 10 µM) | Rat dorsal root ganglia neurons | |

| Ca²⁺-dependent K⁺ Current (IKCa) | 23.5 | Rabbit ileal smooth muscle cells | |

| Ca²⁺-independent K⁺ Current (IKv) | 7.6 | Rabbit ileal smooth muscle cells | |

| Voltage-dependent Inward Ca²⁺ Current | 7 (holding potential -40mV) | Rabbit ileal smooth muscle cells | |

| Voltage-dependent Inward Ca²⁺ Current | 36 (holding potential -60mV) | Rabbit ileal smooth muscle cells | |

| N-desmethyltrimebutine | Sodium Channels (veratridine-induced glutamate release) | 8.5 | Rat spinal cord slices |

| Sodium Currents | 1.23 ± 0.19 | Rat dorsal root ganglia neurons |

Data compiled from various in vitro studies.[5][6][7]

Pharmacokinetics and Metabolism

Trimebutine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, leading to the formation of its main active metabolite, N-desmethyltrimebutine (nor-trimebutine). This metabolite retains significant pharmacological activity. Other metabolites are also formed through further N-demethylation and hydrolysis of the ester bond. The pharmacokinetic parameters of trimebutine are presented in the table below.

Table 3: Pharmacokinetic Parameters of Trimebutine

| Parameter | Value | Conditions |

| Tₘₐₓ (Peak Plasma Time) | 0.80 hours | Single 200 mg oral dose |

| Elimination Half-life (t₁/₂) | ~1 hour | Single 2 mg/kg oral dose |

| Protein Binding | ~5% | In vivo and in vitro (serum albumin) |

| Excretion | Predominantly renal (94% as metabolites) | Oral dose |

Data compiled from DrugBank Online.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

References

- 1. jove.com [jove.com]

- 2. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. google.com [google.com]

In-Vitro Characterization of Trimebutine Maleate's Effects on Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine maleate is a multifaceted spasmolytic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic efficacy stems from its complex and dual modulatory effects on smooth muscle contractility.[1] Unlike traditional antispasmodics, trimebutine can either stimulate or inhibit smooth muscle activity, a characteristic attributed to its intricate mechanism of action involving the modulation of various ion channels and neurotransmitter systems.[1][2] This technical guide provides an in-depth overview of the in-vitro characterization of this compound's effects on smooth muscle, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development endeavors.

Core Mechanism of Action: A Dual Modulator

Trimebutine's unique dual action on gastrointestinal motility is concentration-dependent.[1] At lower concentrations, it tends to stimulate gut motility, while at higher concentrations, it exhibits an inhibitory effect.[1] This is primarily achieved through its interaction with:

-

Ion Channels: Trimebutine modulates the activity of L-type calcium (Ca2+) channels, T-type Ca2+ channels, and calcium-activated potassium (K+) channels.[1][3] By inhibiting Ca2+ influx at higher concentrations, it reduces smooth muscle contraction.[1][4][5] Conversely, its action on K+ channels can lead to membrane depolarization, potentially contributing to its stimulatory effects at lower concentrations.[1][3]

-

Opioid Receptors: Trimebutine acts as a weak agonist at mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[1][2] This interaction can modulate the release of neurotransmitters like acetylcholine and substance P, which are involved in regulating intestinal motility and visceral sensitivity.[2]

-

Local Anesthetic Properties: The compound also possesses local anesthetic effects, which may contribute to its analgesic properties in conditions like IBS.[2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various parameters of smooth muscle function as reported in in-vitro studies.

| Effect on Ion Channels | Concentration | Tissue/Cell Type | Observed Effect | Reference |

| L-type Ca2+ Current Inhibition | 30, 100, 300 μM | Guinea Pig Colonic Smooth Muscle Cells | Dose-dependent inhibition of L-type Ca2+ currents. | [3] |

| Ca2+-activated K+ (BKca) Current Inhibition | 1, 10, 30, 100, 300 μM | Guinea Pig Colonic Smooth Muscle Cells | Dose-dependent inhibition of BKca currents. | [3] |

| Voltage-dependent Ca2+ Inward Current Suppression | Dose-dependent | Intestinal Smooth Muscle Cells | Suppression of Ba2+ inward current through voltage-dependent Ca2+ channels. | [6] |

| Voltage-dependent K+ Current Inhibition | Not specified | Intestinal Smooth Muscle Cells | Inhibitory effect observed. | [6] |

| Ca2+-activated Oscillating K+ Current Inhibition | Not specified | Intestinal Smooth Muscle Cells | Inhibitory effect observed. | [6] |

| Effect on Smooth Muscle Contractility | Concentration | Tissue/Cell Type | Observed Effect | Reference |

| Inhibition of Spontaneous Contractions (Amplitude) | 30, 100, 300 μM | Guinea Pig Colonic Longitudinal Muscle | Dose-dependent inhibition of the amplitude of spontaneous contractions. | [3] |

| Attenuation of Spontaneous Contractions (Frequency & Tone) | 1, 10 μM | Guinea Pig Colonic Longitudinal Muscle | Attenuation of the frequency and tone of smooth muscle strips with no influence on amplitude. | [3] |

| Inhibition of KCl-induced Contractions | 10, 50, 100 µM | Rat Detrusor Smooth Muscle | Significant reduction of 60 mM KCl-induced contractions (33%, 77%, and 93% inhibition, respectively). | [7] |

| Inhibition of Acetylcholine-induced Contractions | 10-8 M–10-3 M (ACh) with TMB pretreatment | Rat Detrusor Smooth Muscle | Significant decrease in acetylcholine-induced contractions. | [7] |

| Inhibition of Carbachol-induced Ca2+ Release | 10-100 μM | Guinea Pig Ileum (skinned smooth muscle) | Concentration-dependent inhibition of tension development induced by carbachol (10 μM). | [8] |

| Slight Contractile Response | Dose-dependent | Guinea Pig Gallbladder | Trimebutine itself evoked a slight contractile response. | [9] |

| Effect on Electrophysiological Properties | Concentration | Tissue/Cell Type | Observed Effect | Reference |

| Membrane Potential Depolarization | Low concentrations (1-10uM) | Not specified | Depolarizes the resting membrane potential. | [1] |

| Decreased Action Potential Amplitude and Frequency | High concentrations | Guinea Pig Colonic Smooth Muscle Cells | Decreased the amplitude and frequency of action potentials. | [3] |

| Inhibition of Excitatory Junction Potential (e.j.p.) | Not specified | Rat Stomach | Inhibited the cholinergic excitatory junction potential more than the inhibitory junction potential. | [4] |

Experimental Protocols

Organ Bath Studies for Smooth Muscle Contractility

This protocol is a generalized procedure for assessing the effect of this compound on the contractility of isolated smooth muscle strips.

a. Tissue Preparation:

-

Humanely euthanize the experimental animal (e.g., guinea pig, rat) according to approved institutional guidelines.

-

Isolate the desired smooth muscle tissue (e.g., colon, ileum, bladder).[10]

-

Place the tissue in a dissection dish containing cold, oxygenated Krebs solution.

-

Carefully dissect out longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 2 x 8 mm).[10]

-

Tie silk ligatures or attach tissue clips to both ends of each strip.[10]

b. Experimental Setup:

-

Mount the tissue strips in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.[7]

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[10]

-

Allow the tissue to equilibrate for at least 60-120 minutes under a resting tension (e.g., 1 gram), with periodic washing with fresh Krebs solution.[10]

c. Experimental Procedure:

-

Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).[10]

-

After washout and return to baseline, add cumulative concentrations of this compound to the organ bath to evaluate its direct effect on spontaneous contractions.

-

To assess the effect on agonist-induced contractions, pre-incubate the tissue with varying concentrations of this compound before adding a contractile agent (e.g., acetylcholine, carbachol, KCl).[7]

-

Record the isometric tension and analyze parameters such as amplitude, frequency, and baseline tone of contractions.

Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the methodology for recording ion channel currents in isolated smooth muscle cells.

a. Cell Isolation:

-

Obtain fresh smooth muscle tissue as described in the organ bath protocol.

-

Mince the tissue into small pieces and incubate in a dissociation solution containing enzymes such as collagenase and papain to enzymatically disperse the cells.

-

Gently triturate the tissue to release single smooth muscle cells.

-

Plate the isolated cells on glass coverslips in a recording chamber.

b. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Fabricate patch pipettes from borosilicate glass and fill them with an appropriate intracellular solution.

-

Under a microscope, form a high-resistance seal (gigaohm seal) between the pipette tip and the membrane of a single smooth muscle cell.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Apply specific voltage protocols to elicit and record the currents of interest (e.g., L-type Ca2+ currents, K+ currents).

-

Perfuse the recording chamber with an extracellular solution containing this compound at various concentrations to determine its effect on the recorded currents.

Signaling Pathways and Experimental Workflows

Caption: Trimebutine's multifaceted signaling pathway in smooth muscle cells.

Caption: Experimental workflow for organ bath contractility studies.

Caption: Workflow for whole-cell patch clamp electrophysiology experiments.

Conclusion

The in-vitro characterization of this compound reveals a complex pharmacological profile that underpins its clinical utility as a modulator of gastrointestinal motility. Its dose-dependent effects on L-type calcium channels, calcium-activated potassium channels, and its interactions with opioid and muscarinic receptor pathways collectively contribute to its dual regulatory action on smooth muscle contractility. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced mechanisms of trimebutine and to explore the therapeutic potential of novel compounds targeting similar pathways. The continued elucidation of these mechanisms at the cellular and tissue level is paramount for the development of next-generation therapies for functional gastrointestinal disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual effects of trimebutine on electrical responses of gastric smooth muscles in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of trimebutine on cytosolic Ca2+ and force transitions in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound has inhibitory effects on the voltage-dependent Ca2+ inward current and other membrane currents in intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Effect of trimebutine on contractile responses in skinned ileal smooth muscle [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound (TM-906) on the smooth muscles of isolated guinea pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fates of Trimebutine Maleate: A Comparative In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate, a non-competitive spasmolytic agent, is widely utilized for its regulatory effects on gastrointestinal motility. The therapeutic efficacy and safety profile of trimebutine are intrinsically linked to its complex metabolic pathways, which exhibit notable variations across different species. This technical guide provides a comprehensive overview of the biotransformation of this compound in humans, rats, and dogs. It delves into the primary metabolic reactions, identifies the major metabolites, and presents available quantitative data to facilitate cross-species comparisons. Furthermore, this guide details the experimental protocols employed for the elucidation of these metabolic pathways, offering a valuable resource for researchers in drug metabolism and pharmacokinetics.

Introduction

This compound modulates intestinal and colonic motility, making it a valuable therapeutic agent for conditions such as irritable bowel syndrome (IBS) and postoperative paralytic ileus.[1][2] Its pharmacological activity is attributed to its interaction with peripheral opioid receptors (mu, delta, and kappa) and its influence on the release of gastrointestinal peptides.[3] The metabolism of trimebutine is extensive, occurring primarily in the liver via a first-pass effect, and is crucial for both its activation and clearance.[4][5] Understanding the species-specific differences in these metabolic pathways is paramount for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes.

Metabolic Pathways of this compound

The biotransformation of this compound predominantly involves two major enzymatic reactions: N-demethylation and ester hydrolysis .[6] These initial steps are often followed by conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[1][4] The interplay between N-demethylation and hydrolysis pathways demonstrates significant species-dependent variations.

The primary metabolites of this compound are:

-

N-monodesmethyltrimebutine (Nortrimebutine or MPB): An active metabolite formed by the removal of one methyl group from the nitrogen atom.[1][7]

-

N-didesmethyltrimebutine (APB): Formed by the subsequent demethylation of nortrimebutine.[1]

-

2-dimethylamino-2-phenylbutan-1-ol and its N-demethylated analogs (2-methylamino- and 2-amino-2-phenylbutan-1-ol): Products of the hydrolysis of the ester bond of trimebutine and its N-demethylated metabolites.[1][8]

-

3,4,5-Trimethoxybenzoic acid (TMBA): The other product of ester hydrolysis.[9]

Species-Specific Metabolic Profiles

Humans: In humans, the major metabolite found in plasma is N-monodesmethyltrimebutine (nortrimebutine), indicating that N-demethylation is a primary metabolic pathway.[6][8] Subsequent hydrolysis and conjugation also occur.

Rats: In rats, a considerable proportion of trimebutine is thought to undergo ester hydrolysis before N-demethylation.[10][11][12] The major metabolite detected in the plasma of rats is 2-dimethylamino-2-phenylbutan-1-ol.[8]

Dogs: In dogs, the metabolic pathway appears to be initiated preferentially by N-demethylation, followed by ester hydrolysis and conjugation.[10][11][12] The primary metabolite observed in the plasma of dogs is also 2-dimethylamino-2-phenylbutan-1-ol.[8]

The following diagram illustrates the principal metabolic pathways of this compound.

Quantitative Analysis of Trimebutine and its Metabolites

The quantification of trimebutine and its metabolites in biological matrices is essential for pharmacokinetic studies. The following tables summarize the available quantitative data from studies in humans and rats. At present, specific quantitative data for dogs remains limited in the reviewed literature.

Table 1: Quantitative Plasma Concentrations of Trimebutine and its Metabolites in Humans

| Analyte | Concentration Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Analytical Method | Reference |

| This compound | 1 - 100 | 1 | HPLC-MS/MS | [3][13] |

| N-monodesmethyltrimebutine (MPB) | 1 - 500 | 1 | HPLC-MS/MS | [3][13] |

| N-didesmethyltrimebutine (APB) | 1 - 100 | 1 | HPLC-MS/MS | [3][13] |

| 3,4,5-Trimethoxybenzoic acid (TMBA) | 50 - 10,000 | 50 | HPLC-MS/MS | [3][13] |

Table 2: Quantitative Plasma Concentrations of Trimebutine and its Metabolite in Rats

| Analyte | Concentration Range (ng/mL) | Limit of Detection (ng/mL) | Analytical Method | Reference |

| Trimebutine (TMB) | 10 - 5000 | 1 | HPLC | [14] |

| N-monodesmethyltrimebutine (NDTMB) | 25 - 25000 | 5 | HPLC | [14] |

Detailed Experimental Protocols

The identification and quantification of trimebutine and its metabolites have been accomplished using various analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). In vitro studies using liver microsomes have also been instrumental in elucidating the metabolic pathways.

In Vivo Sample Analysis: HPLC-MS/MS Method

This protocol is a composite based on methodologies described for the analysis of human plasma.[3][9][13]

4.1.1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of human plasma, add an internal standard solution.

-

Add 5 mL of an extraction solvent (e.g., n-hexane:isopropanol, 99:1, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Perform a back-extraction into 200 µL of 0.1 M hydrochloric acid.

-

Vortex and centrifuge as described above.

-

Collect the aqueous layer and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

4.1.2. Chromatographic Conditions

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: YMC J'sphere C18 (150 mm × 2.0 mm, 4 µm) or equivalent.

-

Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5) and methanol (20:80, v/v). A gradient elution may also be employed.[1][9]

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer (e.g., API 4000).

-

Ionization Source: Electrospray Ionization (ESI) in positive/negative switching mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key MRM Transitions (Example):

-

Trimebutine: m/z 388.2 → 100.1

-

N-monodesmethyltrimebutine: m/z 374.2 → 86.1

-

N-didesmethyltrimebutine: m/z 360.2 → 72.1

-

3,4,5-Trimethoxybenzoic acid (negative mode): m/z 211.1 → 196.0

-

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of trimebutine and its metabolites.

In Vitro Metabolism: Liver Microsome Incubation

This protocol is a generalized procedure based on standard methods for in vitro drug metabolism studies.[15][16]

4.2.1. Preparation of Incubation Mixture

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (100 mM, pH 7.4)

-

Liver microsomes (from the species of interest, e.g., human, rat, or dog) to a final protein concentration of 0.5-1.0 mg/mL.

-

This compound stock solution to the desired final concentration (e.g., 1-10 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

4.2.2. Initiation and Termination of the Reaction

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes).

-

Include control incubations:

-

A "zero-time" control where the reaction is terminated immediately after adding the NADPH-regenerating system.

-

A control without the NADPH-regenerating system to assess non-CYP-mediated metabolism.

-

A control with heat-inactivated microsomes.

-

4.2.3. Sample Processing and Analysis

-

Vortex the terminated reaction mixtures.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis by HPLC-MS/MS as described in section 4.1.

The following diagram outlines the workflow for an in vitro metabolism study using liver microsomes.

Discussion and Conclusion

The metabolism of this compound is a complex process characterized by significant interspecies variability. The primary metabolic pathways of N-demethylation and ester hydrolysis lead to the formation of several metabolites, with N-monodesmethyltrimebutine being a key active metabolite in humans. The predominance of either N-demethylation or ester hydrolysis as the initial metabolic step differs between rats and dogs, highlighting the importance of selecting appropriate animal models in preclinical drug development.

The analytical methods detailed in this guide, particularly HPLC-MS/MS, provide the sensitivity and selectivity required for the robust quantification of trimebutine and its metabolites in complex biological matrices. The in vitro liver microsome model serves as a valuable tool for elucidating the enzymatic basis of these metabolic pathways and for predicting potential drug-drug interactions.

This technical guide provides a foundational understanding of the metabolic pathways of this compound across different species. Further research, particularly to obtain more comprehensive quantitative data in dogs and to fully characterize the enzymes responsible for each metabolic step, will continue to enhance our understanding of the disposition of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative determination of this compound and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of this compound and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Local actions of this compound in canine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite [inis.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. aua.gr [aua.gr]

- 10. mdpi.com [mdpi.com]

- 11. Examination of Urinary Excretion of Unchanged Drug in Humans and Preclinical Animal Models: Increasing the Predictability of Poor Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]

- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimebutine Maleate and its Influence on Gastrointestinal Peptide Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted therapeutic agent utilized in the management of functional gastrointestinal disorders. Its mechanism of action extends beyond its direct effects on gut motility, encompassing a significant influence on the release of various gastrointestinal peptides. This technical guide provides an in-depth analysis of the current understanding of how this compound modulates the secretion of key peptides, including motilin, gastrin, glucagon, and vasoactive intestinal polypeptide (VIP). The document summarizes available data, outlines experimental methodologies, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction

This compound is recognized for its unique regulatory effects on gastrointestinal motility, acting as a prokinetic and antispasmodic agent. A significant component of its pharmacological profile is its ability to modulate the complex interplay of gut hormones that govern digestive processes. This modulation is primarily mediated through its action as an agonist on peripheral opioid receptors (μ, κ, and δ), which are expressed on both enteric neurons and endocrine cells within the gastrointestinal tract.[1][2][3] Understanding the precise effects of trimebutine on peptide release is crucial for elucidating its therapeutic mechanisms and exploring its potential in a broader range of gastrointestinal disorders.

Effects on Gastrointestinal Peptide Release

This compound exerts distinct effects on the release of several key gastrointestinal peptides. The following sections summarize these effects based on available scientific literature.

Motilin

Trimebutine is a potent stimulator of motilin release. This effect is closely associated with its ability to induce a premature phase III of the migrating motor complex (MMC), a pattern of intense, housekeeper-like contractions in the small intestine during the fasting state.[4][5] Studies in canine models have demonstrated that intravenous administration of trimebutine leads to a sharp increase in plasma motilin concentrations, which precedes the onset of the premature phase III activity.[4] This suggests that motilin release is a primary event in trimebutine's prokinetic action. The stimulatory effect on motilin is thought to be mediated through opioid receptors, as it can be blocked by the opioid antagonist naloxone.[5]

Gastrin

The effect of trimebutine on gastrin release appears to be dependent on the digestive state. In human studies, oral administration of 200 mg of this compound was found to significantly augment gastrin release during the fasting period. However, during the postprandial period, trimebutine has been shown to abolish the expected meal-induced increase in plasma gastrin levels in dogs.[6] This dual effect suggests a complex regulatory role, potentially influencing gastric acid secretion and antral motility differently in fasting and fed states.

Glucagon and Other Pancreatic/Enteric Peptides

Trimebutine has been observed to have an inhibitory effect on the postprandial release of several peptides involved in glucose homeostasis and intestinal function. In a study involving dogs, intravenous trimebutine abolished the meal-stimulated increase in plasma glucagon, insulin, and gastric inhibitory polypeptide (GIP).[6] Furthermore, in human subjects, trimebutine significantly blunted the post-prandial response of pancreatic polypeptide (PP), a hormone involved in the regulation of pancreatic and gastric functions.

Vasoactive Intestinal Polypeptide (VIP)

The influence of trimebutine on the release of vasoactive intestinal polypeptide (VIP), a peptide known for its smooth muscle relaxant and secretagogue properties, is also documented.[7] However, detailed quantitative data on the extent and conditions of this modulation are less clearly defined in the available literature compared to other peptides.

Data Presentation: Summary of Effects

The following table summarizes the qualitative effects of this compound on the release of key gastrointestinal peptides as reported in the scientific literature. It is important to note that quantitative data from human clinical trials are not consistently available in the public domain.

| Gastrointestinal Peptide | Effect of this compound | Species | Study Conditions | Reference(s) |

| Motilin | Stimulates release (significant rise in plasma levels) | Dog | Fasting and postprandial, IV administration | [4][5] |

| Gastrin | Stimulates release (during fasting) Inhibits postprandial release | Human, Dog | Fasting and postprandial, oral & IV administration | [6] |

| Glucagon | Inhibits postprandial release | Dog | Postprandial, IV administration | [6] |

| Pancreatic Polypeptide (PP) | Inhibits postprandial release (blunts response) | Human, Dog | Postprandial, oral & IV administration | [6] |

| Insulin | Inhibits postprandial release | Dog | Postprandial, IV administration | [6] |

| Gastric Inhibitory Polypeptide (GIP) | Inhibits postprandial release | Dog | Postprandial, IV administration | [6] |

| Vasoactive Intestinal Polypeptide (VIP) | Modulates release (less defined) | - | - | [7] |

Experimental Protocols

The measurement of gastrointestinal peptide levels in the cited studies predominantly relies on radioimmunoassay (RIA). While specific, detailed protocols for each study are not fully available, the following sections outline the general principles and a representative workflow for the RIA of these peptides.

General Principle of Radioimmunoassay (RIA)

RIA is a highly sensitive in vitro assay technique used to measure concentrations of antigens (e.g., gastrointestinal peptides) in a sample. The principle is based on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Experimental Workflow for Peptide RIA

The following diagram illustrates a typical workflow for a competitive radioimmunoassay used to measure gastrointestinal peptide concentrations in plasma samples.

Caption: A generalized workflow for the radioimmunoassay (RIA) of gastrointestinal peptides.

Key Methodological Considerations

-

Antibody Specificity: The use of highly specific primary antibodies is critical to ensure that only the peptide of interest is detected, without cross-reactivity with other structurally similar peptides.[8]

-

Radiolabeling: The peptide is typically labeled with a radioisotope such as Iodine-125 (¹²⁵I). The quality and specific activity of the radiolabeled tracer are crucial for the sensitivity and reliability of the assay.

-

Separation Technique: Various methods can be employed to separate the antibody-bound peptide from the free peptide, including the use of a second antibody that precipitates the primary antibody, or solid-phase techniques where the primary antibody is immobilized.

-

Standard Curve: A standard curve is generated using known concentrations of the purified peptide. This curve is essential for interpolating the concentration of the peptide in the unknown samples.

-

Sample Handling: Proper collection and storage of blood samples are vital to prevent peptide degradation. For certain peptides like glucagon, the addition of protease inhibitors such as aprotinin to the collection tubes is recommended.[9]

Signaling Pathways

The modulatory effects of this compound on gastrointestinal peptide release are primarily initiated by its interaction with peripheral opioid receptors located on enteroendocrine cells and enteric neurons.

Opioid Receptor-Mediated Signaling

Trimebutine acts as an agonist at μ (mu), κ (kappa), and δ (delta) opioid receptors. These are G-protein coupled receptors (GPCRs). The binding of trimebutine to these receptors on enteroendocrine cells can trigger intracellular signaling cascades that ultimately lead to the stimulation or inhibition of peptide secretion. The specific outcome (stimulation vs. inhibition) likely depends on the receptor subtype expressed on the particular endocrine cell type, the digestive state (fasting vs. fed), and the local neuro-hormonal milieu.

The following diagram illustrates a simplified, plausible signaling pathway for the opioid receptor-mediated release of a gastrointestinal peptide.

Caption: A simplified signaling pathway for trimebutine-induced GI peptide release.

Conclusion

This compound exerts a complex and significant influence on the release of key gastrointestinal peptides. Its ability to stimulate motilin release underscores its prokinetic properties, while its differential effects on gastrin and inhibitory actions on several postprandial peptides highlight its multifaceted regulatory role in the digestive system. The primary mechanism of action involves the activation of peripheral opioid receptors, which triggers intracellular signaling cascades within enteroendocrine cells.

For drug development professionals and researchers, a deeper understanding of these peptide-modulating effects is essential. Future research should aim to provide more quantitative data from human studies to better correlate peptide level changes with clinical outcomes. Furthermore, elucidating the specific downstream signaling pathways for each peptide will provide a more complete picture of trimebutine's mechanism of action and may open new avenues for therapeutic applications in a wider range of gastrointestinal motility and functional disorders.

References

- 1. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opioids and the Gastrointestinal Tract: The Role of Peripherally Active µ-Opioid Receptor Antagonists in Modulating Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of trimebutine on intestinal motility and plasma motilin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of plasma motilin by opioids in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of trimebutine on the plasma postprandial release of gastrointestinal hormones in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for motilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s3.amazonaws.com [s3.amazonaws.com]

Early-Stage Discovery Research on Trimebutine Maleate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine maleate is a well-established gastrointestinal motility modulator, widely prescribed for functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1] Its therapeutic efficacy stems from a complex and multifaceted pharmacological profile, distinguishing it from conventional spasmolytic agents. Trimebutine exhibits a dual modulatory effect on gut motility, capable of both stimulating and inhibiting intestinal contractions, thereby normalizing bowel function.[2][3] This unique characteristic is attributed to its interaction with a range of molecular targets, including peripheral opioid receptors and various ion channels.[2][4]

The development of analogs of this compound is a key area of research aimed at enhancing its therapeutic properties. The primary objectives of these research endeavors are to improve potency and selectivity for specific molecular targets, optimize pharmacokinetic profiles, and potentially reduce any off-target effects. This technical guide provides a comprehensive overview of the early-stage discovery research on this compound analogs, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Pharmacology of this compound and its Primary Metabolite

Trimebutine's mechanism of action is not confined to a single pathway but involves a complex interplay of effects on the enteric nervous system. It acts as an agonist at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[5] Additionally, it modulates the activity of several voltage-gated ion channels, which are crucial for regulating smooth muscle contractility in the gastrointestinal tract.[2]

The primary active metabolite of trimebutine, N-monodesmethyltrimebutine (nor-trimebutine), is formed in the liver and shares some of the pharmacological properties of the parent compound.[6][7]

Interaction with Opioid Receptors

Trimebutine's interaction with opioid receptors is a key aspect of its modulatory effects on gastrointestinal motility. It displays a non-selective affinity for all three major opioid receptor subtypes (μ, κ, and δ) in the gut.[8] This interaction is thought to contribute to its ability to normalize both hypermotility and hypomotility disorders.

Modulation of Ion Channels

Trimebutine has been shown to modulate the function of several types of ion channels, including sodium, potassium, and calcium channels.[4][9] This activity is concentration-dependent and contributes to its spasmolytic and local anesthetic effects. At lower concentrations, it can enhance muscle contractions by reducing outward potassium currents, while at higher concentrations, it inhibits contractions by blocking L-type calcium channels.[9][10][11]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for trimebutine and its primary metabolite, nor-trimebutine.

| Compound | Target/Assay | Value | Species | Reference |

| Trimebutine | Sodium Channels ([³H]batrachotoxin binding) | Ki = 2.66 ± 0.15 µM | Rat | [6][9] |

| Sodium Currents (Dorsal Root Ganglia Neurons) | IC₅₀ = 0.83 ± 0.09 µM | Rat | [6][9] | |

| Potassium Currents | IC₅₀ = 23 ± 6 µM | Rat | [6][9] | |

| Opioid Receptor Binding (non-selective) | Ki = 0.18 µM | Canine | [8] | |

| Nor-trimebutine | Sodium Channels ([³H]batrachotoxin binding) | Ki = 0.73 ± 0.02 µM | Rat | [6][9] |

| Sodium Currents (Dorsal Root Ganglia Neurons) | IC₅₀ = 1.23 ± 0.19 µM | Rat | [6][9] | |

| Veratridine-induced Glutamate Release | IC₅₀ = 8.5 µM | Rat | [6][9] |

Signaling Pathways and Regulatory Mechanisms

The multifaceted actions of trimebutine are a result of its influence on several interconnected signaling pathways that regulate gastrointestinal function.

Figure 1: Overview of Trimebutine's primary signaling pathways.

Synthesis of this compound Analogs

The synthesis of trimebutine analogs generally involves modifications to either the 2-(dimethylamino)-2-phenylbutanol core or the 3,4,5-trimethoxybenzoate moiety. A key strategy in analog development is the alkylation or acylation of isonitriles and nitriles to introduce novel functionalities.

General Synthetic Workflow

The synthesis of trimebutine analogs can be conceptualized in the following workflow:

Figure 2: General workflow for the synthesis of Trimebutine analogs.

Structure-Activity Relationship (SAR) of Trimebutine Analogs

A significant study in this area involved the synthesis of various trimebutine derivatives and the evaluation of their effects on colonic contractility.[12] This research led to the identification of the analog T-1815 , which was found to possess potent colonic propulsive activity.[12] Unfortunately, the specific chemical structure and detailed pharmacological data for T-1815 are not publicly accessible.

The following table summarizes the known pharmacological data for a key trimebutine analog.

| Compound | Target/Assay | Value | Species | Reference |

| T-1815 | Colonic Propulsive Activity | Potent Activity | Not Specified | [12] |

Experimental Protocols

Synthesis of Trimebutine Analogs (General Protocol)

The synthesis of trimebutine analogs can be achieved through various chemical routes. A common method involves the esterification of a substituted 2-(dialkylamino)-2-arylbutanol with a modified benzoic acid derivative. The following is a representative, generalized protocol.

Step 1: Synthesis of the Amino Alcohol Intermediate

-

To a solution of a substituted propiophenone in a suitable solvent (e.g., a mixture of dimethyl sulfoxide and tetrahydrofuran), add trimethylsulfoxonium iodide and sodium hydride portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by thin-layer chromatography).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., diethyl ether).

-

Purify the resulting oxirane by column chromatography.

-

React the purified oxirane with a dialkylaluminum amide (e.g., dimethylaluminum N,N-dimethylamide) in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere.

-

Work up the reaction and purify the resulting amino alcohol by column chromatography.

Step 2: Esterification

-

Dissolve the synthesized amino alcohol in an anhydrous solvent (e.g., tetrahydrofuran) containing a base (e.g., triethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add a solution of the desired substituted benzoyl chloride in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired trimebutine analog.

In Vitro Evaluation of Colonic Contractile Activity

This protocol is a generalized method for assessing the effects of trimebutine analogs on the contractility of isolated colonic smooth muscle.

-

Humanely euthanize a laboratory animal (e.g., guinea pig or rat) in accordance with institutional guidelines.

-

Excise a segment of the distal colon and place it in a cold, oxygenated Krebs-Ringer bicarbonate solution.

-

Carefully remove the mucosal layer and prepare longitudinal muscle strips (approximately 10 mm in length and 2 mm in width).

-

Mount the muscle strips in organ baths containing oxygenated Krebs-Ringer solution maintained at 37 °C.

-

Connect one end of the muscle strip to a fixed support and the other to an isometric force transducer to record contractile activity.

-

Allow the muscle strips to equilibrate for at least 60 minutes, during which the bathing solution is changed every 15 minutes.

-

Record spontaneous contractile activity for a baseline period.

-

Add the trimebutine analog to the organ bath in a cumulative concentration-dependent manner.

-

Record the changes in the frequency and amplitude of contractions at each concentration.

-

Analyze the data to determine the EC₅₀ or IC₅₀ values for the test compounds.

Conclusion and Future Directions

This compound remains a valuable therapeutic agent for functional gastrointestinal disorders due to its unique modulatory effects on gut motility. The early-stage discovery research on its analogs has shown promise in identifying compounds with enhanced properties, such as the potent colonic propulsive agent T-1815.[12] However, a comprehensive understanding of the structure-activity relationships of trimebutine analogs is still developing, and there is a clear need for more publicly available quantitative data.

Future research in this area should focus on:

-

The synthesis and pharmacological evaluation of a broader range of trimebutine analogs to establish a more detailed and quantitative SAR.

-

Elucidation of the specific molecular interactions of these analogs with their target receptors and ion channels.

-

In-depth investigation of the signaling pathways modulated by novel analogs to better understand their mechanisms of action.

-

Evaluation of the pharmacokinetic and toxicological profiles of promising lead compounds.

Such studies will be instrumental in the development of next-generation gastrointestinal motility modulators with improved efficacy and safety profiles.

References

- 1. aapharma.ca [aapharma.ca]

- 2. Trimebutine - Wikipedia [en.wikipedia.org]

- 3. [Effects of trimebutine on colonic propulsion in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trimebutine as a modulator of gastrointestinal motility | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Beyond Opioids: An In-depth Technical Guide to the Molecular Targets of Trimebutine Maleate

For Researchers, Scientists, and Drug Development Professionals

Trimebutine maleate, a widely prescribed agent for functional gastrointestinal disorders, is well-recognized for its regulatory effects on gut motility. While its interaction with opioid receptors is a known aspect of its mechanism, a substantial body of evidence reveals a more complex pharmacological profile. This technical guide delves into the non-opioid molecular targets of trimebutine, providing a comprehensive overview of its interactions with various ion channels, receptors, and signaling pathways that contribute to its therapeutic efficacy.

Modulation of Ion Channels: A Primary Mechanism

Trimebutine's influence on gastrointestinal smooth muscle contractility is significantly mediated by its direct action on several classes of ion channels. Its effects are notably concentration-dependent, leading to a dual action of both stimulation and inhibition of muscle activity.

Calcium Channels

Trimebutine exhibits a complex, concentration-dependent interaction with voltage-gated calcium channels in gastrointestinal smooth muscle cells.[1][2][3][4]

-

At higher concentrations (100-300 μM) , trimebutine inhibits L-type voltage-dependent calcium channels.[2][5] This action reduces the influx of extracellular calcium and also inhibits calcium release from intracellular stores, leading to decreased smooth muscle contraction and explaining its spasmolytic effects.[2][4] Trimebutine is suggested to bind with high affinity to the inactivated state of the calcium channel.[2][6]

-

At lower concentrations (1-10 μM) , trimebutine has been shown to activate T-type calcium channels, which can contribute to increased contractility in the intestine and colon and promote gastric emptying.[2]

Potassium Channels

Trimebutine also modulates the activity of potassium channels, which plays a crucial role in setting the resting membrane potential of smooth muscle cells.

-

The drug inhibits outward potassium currents in a concentration-dependent manner.[2][7] This includes both delayed rectifier K+ channels and Ca2+-dependent K+ channels (BKca).[2][5]

-

Inhibition of these potassium currents leads to membrane depolarization, which can enhance muscle contractions, particularly at lower concentrations of trimebutine.[2][5][8][9]

Sodium Channels

Trimebutine demonstrates local anesthetic properties, which are attributed to its ability to block voltage-gated sodium channels.[1][10] This action contributes to its analgesic effect in conditions like irritable bowel syndrome (IBS) by numbing sensory nerves in the gastrointestinal tract.[1]

Receptor-Mediated Actions Beyond Opioids

Beyond its direct effects on ion channels, trimebutine interacts with other receptor systems, further contributing to its multifaceted mechanism of action.

Muscarinic Acetylcholine Receptors

Trimebutine possesses antimuscarinic properties, acting as an antagonist at muscarinic acetylcholine receptors.[11][12][13] This antagonism contributes to its spasmolytic effects by inhibiting cholinergic-mediated smooth muscle contractions.[12]

Serotonin Receptors

While direct, high-affinity binding to specific serotonin (5-HT) receptor subtypes is not extensively detailed, the modulation of serotonergic pathways is implicated in its efficacy, particularly in IBS where serotonin plays a key role in regulating gut motility and visceral sensation.[14][15][16] Its ability to alleviate symptoms in IBS suggests a potential indirect influence on the serotonin system.[14]

Toll-Like Receptors (TLRs) and Anti-inflammatory Effects

Recent findings have highlighted an anti-inflammatory role for trimebutine, mediated through the inhibition of Toll-like receptors. It has been shown to inhibit signaling from TLR2, TLR4, TLR7, TLR8, and TLR9.[17][18] This inhibitory action prevents the activation of downstream signaling molecules such as IRAK1 and subsequent activation of transcription factors like NF-κB, as well as MAP kinases ERK1/2 and JNK.[17][18] This mechanism underlies its potential to reduce inflammation in the gut.

Modulation of Intracellular Signaling Pathways

Trimebutine's interactions with receptors and ion channels initiate cascades of intracellular signaling events.

NF-κB and MAPK Signaling

As a consequence of its inhibitory effect on TLRs, trimebutine suppresses the activation of the NF-κB and MAPK (ERK1/2, JNK) signaling pathways.[17][18] These pathways are central to the inflammatory response, and their inhibition by trimebutine contributes to its anti-inflammatory properties.

AKT/ERK Pathway

In the context of oncology research, trimebutine has been observed to inhibit the AKT/ERK pathway in glioma cells, leading to the induction of apoptosis.[17][18] This suggests that the molecular targets of trimebutine may have implications beyond gastrointestinal disorders.

Quantitative Data Summary

The following tables summarize the available quantitative data on the non-opioid molecular targets of this compound.

| Target | Action | IC50 | Species/Tissue | Reference |

| Sodium Channels | Antagonist | 8.4 μM | In vitro | [11] |

| Voltage-gated K+ Current (IKv) | Inhibitor | 7.6 μM | Rabbit ileal smooth muscle | [7] |

| Ca2+-activated K+ Current (IKCa) | Inhibitor | 23.5 μM | Rabbit ileal smooth muscle | [7] |

| L-type Ca2+ Current | Inhibitor | 7 μM | Rabbit ileal smooth muscle (holding potential -40 mV) | [6] |

| L-type Ca2+ Current | Inhibitor | 36 μM | Rabbit ileal smooth muscle (holding potential -60 mV) | [6] |

| Concentration Range | Effect | Target System | References |

| 1-10 μM | Depolarizes resting membrane potential, enhances muscle contractions, activates T-type Ca2+ channels. | GI smooth muscle cells | [2][5][19] |

| 30-300 μM | Inhibits amplitude of spontaneous contractions, inhibits L-type Ca2+ channels. | GI smooth muscle cells, Colonic longitudinal muscle | [2][5][19] |

Experimental Protocols

The characterization of trimebutine's molecular targets has been achieved through various electrophysiological and molecular biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of trimebutine on ion channel activity in isolated single cells.

Methodology Outline:

-

Cell Isolation: Single smooth muscle cells are enzymatically dispersed from gastrointestinal tissues (e.g., rabbit ileum, guinea pig colon).[3][5][7]

-

Electrode Preparation: Borosilicate glass microelectrodes are fabricated and filled with an appropriate intracellular solution.

-

Giga-seal Formation: The microelectrode is brought into contact with a single cell, and suction is applied to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the electrode tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential), and voltage steps are applied to elicit ion currents through specific channels (e.g., Ca2+, K+).

-

Drug Application: this compound at various concentrations is applied to the cell via a perfusion system.

-

Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the effect of trimebutine (e.g., inhibition, activation, shift in voltage-dependence).

Isometric Force Transducer Recordings

This method is used to measure the contractile responses of smooth muscle strips to trimebutine.

Methodology Outline:

-

Tissue Preparation: Longitudinal or circular muscle strips are dissected from gastrointestinal tissues.

-

Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and bubbled with carbogen (95% O2, 5% CO2).

-

Transducer Connection: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Drug Administration: Trimebutine is added to the organ bath at cumulative concentrations.

-